Product packaging for Gallium triiodide(Cat. No.:CAS No. 13450-91-4)

Gallium triiodide

Cat. No.: B088236
CAS No.: 13450-91-4
M. Wt: 450.436 g/mol
InChI Key: DWRNSCDYNYYYHT-UHFFFAOYSA-K
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Description

Gallium triiodide (GaI₃) is a solid inorganic compound that serves as a versatile reagent and crucial precursor in advanced research and materials science (cited content from multiple webpages). It is most commonly a yellow, hygroscopic solid that appears as a light yellow powder or in chunks (cited content from multiple webpages). In its solid state, the compound exists as a dimer, Ga₂I₆ (cited content from multiple webpages). It has a density of 4.15-4.5 g/mL, a melting point of 212°C, and can sublimate at temperatures around 340-345°C (cited content from multiple webpages). Its primary research value lies in its application as a Lewis acid catalyst and a precursor for other gallium compounds and materials (cited content from multiple webpages). In the field of electronics, it is indispensable in the chemical vapor transport method for growing high-quality gallium arsenide and gallium nitride crystals, which are fundamental to semiconductor and optoelectronic devices (cited content from multiple webpages). Furthermore, it acts as a key starting material for the synthesis of high-purity chalcogenide glasses (cited content from multiple webpages). In organic synthesis, this compound has been effectively employed as a catalyst in reactions such as the Biginelli reaction for synthesizing dihydropyrimidin-2(1H)-one derivatives and in the stereoselective synthesis of (Z)-β-iodo Baylis–Hillman adducts (cited content from multiple webpages). When reduced with gallium metal, it can form gallium(I) iodide (GaI), a useful reagent for preparing other gallium(I) and gallium(II) compounds (cited content from multiple webpages). This product is classified as ultra dry, with a purity of 99.999% (metals basis), and is typically ampouled under argon to ensure stability (cited content from multiple webpages). It is sensitive to light and moisture and decomposes in water (cited content from multiple webpages). It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Hazard Statements: H314-H317-H334-H335. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation (cited content from multiple webpages).

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaI3 B088236 Gallium triiodide CAS No. 13450-91-4

Properties

IUPAC Name

gallium;triiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.3HI/h;3*1H/q+3;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRNSCDYNYYYHT-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ga+3].[I-].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaI3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.436 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13450-91-4
Record name Gallium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13450-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Gallium Triiodide and Its Derivatives

Direct Synthesis Routes for Gallium Triiodide

Reaction of Elemental Gallium with Iodine

The direct reaction between elemental gallium and iodine is a fundamental method for preparing this compound (GaI₃). This synthesis can be performed by reacting equivalent quantities of gallium metal and iodine in a sealed tube in the absence of air and moisture. sciencemadness.org While the reaction does not proceed at room temperature, gentle warming with a flame can initiate a vigorous reaction characterized by the evolution of significant heat and light. sciencemadness.org

A variation of this direct synthesis involves the use of carbon disulfide as a solvent. In this method, the reaction is carried out in a vessel equipped with a reflux condenser for 12-15 hours. After the reaction, a portion of the solvent is distilled off until crystals of this compound begin to form, followed by cooling to promote further crystallization. The resulting crystals are then separated and washed. google.com

Another approach involves the contact reaction of molten gallium with iodine in an inert atmosphere. This method is often the first step in a two-step process for producing other gallium compounds, such as trimethylgallium. The reaction conditions for this step are typically a temperature range of 100-140°C for a duration of 20-50 minutes. google.com

Solvent-Assisted Synthesis Protocols (e.g., Ethereal Solvents)

Solvent-assisted synthesis offers a more controlled and simplified method for producing this compound. This process involves the reaction of metallic gallium and iodine in an ethereal solvent under an inert atmosphere at atmospheric pressure. The reaction is typically conducted at temperatures ranging from 40 to 90°C. google.com

A variety of ether solvents can be utilized in this method, providing flexibility in the reaction setup. Suitable solvents include:

Dibutyl ether

Diamyl ether

Diisoamyl ether

Tetrahydrofuran (THF) google.comnih.gov

1,4-Dioxane

Dimethyl ether of ethylene (B1197577) glycol

Dimethyl ether of diethylene glycol google.com

The use of ethereal solvents allows for a simplified process that can be performed with standard laboratory equipment and eliminates the need for a separate purification step for the final product. google.com The reaction yields for this method are reported to be between 89% and 95%. google.com The weight ratios of the reactants and solvent are also a critical parameter, with typical ratios of metallic gallium to iodine to ether solvent ranging from 1:5.1:2.7 to 1:5.5:20. google.com

Advanced Precursor Synthesis Involving this compound

Gallium Nitride Nanomaterial Precursors (e.g., Solvothermal Routes, High-Pressure Ammonolysis)

This compound serves as a key precursor in the synthesis of gallium nitride (GaN) nanomaterials. One prominent method is a metathesis (exchange) reaction between this compound and lithium nitride (Li₃N). This reaction can be extremely rapid, and the addition of salts like lithium amide (LiNH₂) and ammonium (B1175870) chloride (NH₄Cl) helps to control the reaction velocity and temperature, preventing the decomposition of the newly formed GaN. researchgate.net

Solvothermal synthesis is another important route for producing GaN nanoparticles from gallium-based precursors. mdpi.com In this technique, a reaction is carried out in a solvent at temperatures above its boiling point in a sealed vessel, leading to high pressures. researchgate.net For instance, gallium chloride can react with sodium azide (B81097) in superheated toluene (B28343) to form an insoluble azide precursor, which then decomposes solvothermally to GaN at temperatures below 260°C. mdpi.comacs.org While the resulting GaN is often poorly crystalline, it is thermally stable and can be crystallized into hexagonal GaN by annealing at 750°C. acs.org Ammonothermal synthesis, a specific type of solvothermal synthesis using supercritical ammonia (B1221849) as the solvent, is also employed for growing gallium nitride crystals. researchgate.netacs.org

High-pressure ammonolysis is another technique where gallium compounds react with ammonia at elevated pressures and temperatures to yield GaN.

Precursors for Chalcogenide Compounds (e.g., Zinc Thiogallate, Zinc Selenogallate)

This compound is a valuable precursor for the synthesis of ternary chalcogenide compounds, such as zinc thiogallate (ZnGa₂S₄) and zinc selenogallate (ZnGa₂Se₄).

Thermodynamic modeling has shown the feasibility of preparing zinc thiogallate by reacting this compound and zinc iodide with sulfur. The synthesis is typically carried out at 450°C for 2 hours, followed by calcination at 650°C to remove any residual iodine. This method can achieve a practical yield of 92-94%. researchgate.net

Table 1: Synthesis of Zinc Thiogallate
ReactantsSynthesis TemperatureCalcination TemperatureYield
GaI₃, ZnI₂, S450°C650°C92-94%

Gallium Precursor Generation for Vapor Deposition Techniques

This compound is a suitable precursor for various vapor deposition techniques used to grow thin films of gallium-containing materials, particularly gallium nitride. google.com These techniques include chemical vapor deposition (CVD), atomic layer deposition (ALD), and molecular beam epitaxy (MBE). google.com

In low-pressure photochemical vapor deposition, a stream of this compound vapor is used to deposit thin films of gallium metal. The deposition occurs through the photodissociation of adsorbed gallium monoiodide (GaI) molecules, which are derived from the thermal decomposition of the this compound precursor. This process is conducted in an oxygen-free system at temperatures ranging from 673 to 873 K. rsc.orgrsc.org

This compound is also explored as a gallium source in vapor phase epitaxy (VPE) for the synthesis of gallium phosphide (B1233454) (GaP). dtic.mil Similar to the use of gallium trichloride (B1173362), this compound can be vaporized and reacted with other precursors to deposit the desired material. researchgate.net

Formation of this compound Fragments in Low-Valent Gallium Chemistry

The chemistry of low-valent gallium, particularly gallium(I), serves as a crucial pathway to various gallium-containing compounds, including those incorporating this compound (GaI₃) fragments. Low-valent gallium species, most notably the compound commonly referred to as "gallium monoiodide" ("GaI"), are not simple monomeric molecules but complex, mixed-valence materials. wikipedia.orgsurfacesciencewestern.com Their unique composition is central to their reactivity, often leading to the formation of more stable gallium(III) species through disproportionation or oxidative addition reactions. surfacesciencewestern.com

The starting material "GaI" has been shown to be a mixture of gallium metal and mixed-valence gallium iodides. wikipedia.org Depending on the reaction time during its synthesis from gallium metal and iodine, its composition can vary. wikipedia.org Incomplete reactions may yield a formulation of [Ga⁰]₂[Ga⁺][GaI₄⁻], while longer, more complete reactions result in [Ga⁰]₂[Ga⁺]₂[Ga₂I₆²⁻]. wikipedia.org The reactivity of this material is largely attributed to the gallium(I) centers, which can be readily oxidized to gallium(III). surfacesciencewestern.com

One of the primary mechanisms for generating this compound fragments from these low-valent precursors is through reactions with Lewis bases. The introduction of a Lewis base can induce disproportionation of the gallium(I) cation. surfacesciencewestern.com In this process, Ga(I) is simultaneously oxidized to Ga(III) and reduced to elemental gallium (Ga(0)). wikipedia.org

A clear example of this is the reaction of "GaI" with triphenylphosphine (B44618) (PPh₃), which results in the formation of the gallium(III) adduct, GaI₃(PPh₃). wikipedia.org Similarly, reactions with other Lewis bases such as amines, ethers, and other phosphines can lead to Ga(II) or Ga(III) products. wikipedia.org For instance, the reaction with the less sterically hindered triethylphosphine (B1216732) (PEt₃) produces a mixed-valent Ga(II)-Ga(I)-Ga(II) complex. wikipedia.org

Oxidative addition is another fundamental reaction pathway where a low-valent gallium(I) center is oxidized to gallium(III), thereby creating a gallium iodide fragment attached to other moieties. researchgate.netresearchgate.net Early research demonstrated that reacting liquid gallium metal and iodine in the presence of an alkyl iodide leads to the formation of alkylgallium diiodides via oxidative addition, which are formally Ga(III) compounds. wikipedia.org More broadly, monomeric gallium(I) compounds stabilized by bulky ligands, such as [Ga({N(dipp)CMe}₂CH)] (where dipp = 2,6-diisopropylphenyl), readily undergo oxidative addition with a variety of substrates. researchgate.net

The following tables summarize key reactive pathways where low-valent gallium species are converted into products containing gallium(III) iodide fragments.

Table 1: Formation of GaI₃ Fragments via Disproportionation

This table details reactions where low-valent "GaI" disproportionates in the presence of a Lewis base to yield a Ga(III) iodide adduct and gallium metal.

PrecursorReagentProduct FragmentByproductReference
"GaI"Triphenylphosphine (PPh₃)GaI₃(PPh₃)Ga(0) wikipedia.org

Table 2: Formation of Gallium(III) Iodide Fragments via Oxidative Addition

This table outlines reactions where a Ga(I) center undergoes oxidative addition, resulting in a Ga(III) species that contains gallium-iodide bonds.

PrecursorReagentResulting ProductProduct DescriptionReference
Gallium metal + IodineAlkyl iodide (RI)RGaI₂Alkylgallium diiodide wikipedia.org
"GaI"Triphenylstibine (SbPh₃)PhGaI₂(SbPh₂)Phenylgallium diiodide fragment wikipedia.org

Structural Elucidation and Solid State Chemistry of Gallium Triiodide and Its Adducts

Molecular and Crystal Structures of Gallium Triiodide Coordination Complexes

The interaction of GaI₃ with Lewis bases results in the formation of donor-acceptor complexes. The resulting molecular and crystal structures are highly dependent on the nature of the donor ligand, its steric bulk, and the stoichiometry of the reaction.

This compound readily reacts with nitrogen-containing Lewis bases, such as pyridine (B92270) and pyrazine, to form stable adducts. In these reactions, the nitrogen atom donates its lone pair of electrons to the electron-deficient gallium center.

With monodentate ligands like pyridine (C₅H₅N), simple 1:1 adducts such as GaI₃(Py) are often formed, leading to a tetrahedral coordination geometry around the gallium atom. More complex formulations can also arise. For instance, studies on Ga(III) pyridinecarboxylate complexes have revealed diverse structures, including monomeric complexes with three bidentate picolinate (B1231196) ligands resulting in a distorted octahedral geometry with meridional stereochemistry, and dimeric structures bridged by hydroxyl groups. nih.gov While crystal structures for simple GaI₃-pyridine adducts are not as commonly reported as their chloride or bromide counterparts, the principles of coordination are well-established. For example, gallium(III) complexes with ligands like benzoylpyridine thiosemicarbazones show the gallium center coordinated to the pyridine nitrogen, forming five-coordinate, approximately planar structures with two chloride ions and a tridentate thiosemicarbazone ligand. nih.govnih.gov

The structural data for a related phosphine (B1218219) oxide adduct, [GaI₃(O=P(TMP)₃)], provides insight into the typical bond lengths and angles for a tetrahedral GaI₃ adduct.

ParameterValue
Bond Distances (Å)
Ga–I(1)2.5319(4)
Ga–I(2)2.5190(4)
Ga–I(3)2.5260(4)
Ga–O(1)1.810(2)
Bond Angles (º)
I(1)–Ga–I(2)112.303(14)
I(2)–Ga–I(3)109.511(14)
I(3)–Ga–I(1)111.272(14)
I(1)–Ga–O(1)108.93(7)
Table based on data for [{tris(2,4,6-trimethoxyphenyl)phosphine oxide}GaI₃]. mdpi.com

The coordination of ligands to the gallium center introduces stereochemical considerations. For complexes with multiple ligands, different spatial arrangements, or isomers, can exist. In octahedral complexes, such as those formed with two tridentate ligands, facial (fac) and meridional (mer) isomers are possible. The meridional stereochemistry has been observed in gallium picolinato complexes. nih.gov

In complexes with unsymmetrical ligands or multiple chiral centers, a more complex stereochemistry arises. For example, detailed studies of gallium(III) complexes with pentadentate macrocyclic ligands have identified specific stereoisomers, such as the (N)RRS configuration for the nitrogen atoms in the macrocyclic ring and an (P)RR configuration for the phosphinate groups. bg.ac.rs This level of stereochemical control and analysis is crucial for understanding the properties and potential applications of these complexes. The geometry around the gallium ion in its complexes is often distorted from ideal geometries, such as in hexacoordinate complexes where significant octahedral distortion is observed. bg.ac.rs

The final architecture of a this compound adduct—whether it is a discrete monomeric unit or a larger polymeric assembly—is largely dictated by the nature of the Lewis base.

Monomeric Architectures : Monodentate ligands, such as pyridine or tertiary phosphines, typically form simple 1:1 monomeric adducts like [GaI₃(L)]. nih.gov These are discrete molecules held together in the crystal lattice by weaker intermolecular forces. Even with potentially bridging ligands, monomeric species can form, often involving ionic structures. For example, reaction with bidentate ligands like 2,2'-bipyridyl (bipy) can yield ionic complexes such as [GaI₂(bipy)₂]⁺[GaI₄]⁻, which consists of a monomeric complex cation and a tetraiodogallate anion.

Polymeric Architectures : When a Lewis base possesses two or more donor sites capable of binding to different metal centers (a bridging ligand), polymeric structures can be formed. azom.com Didentate ligands like pyrazine, with nitrogen atoms at opposite ends of the molecule, are classic examples of ligands that can bridge two GaI₃ units, leading to the formation of a one-dimensional coordination polymer with a repeating -[GaI₃-(pyrazine)]- chain. Similarly, flexible didentate ligands can lead to the formation of ribbon-like or zigzag chain structures. azom.com Dimeric structures, such as [L(Cl)Ga]₂, which feature a Ga-Ga bond and internal N→Ga coordination, also represent a step beyond simple monomers. researchgate.net

Advanced Spectroscopic Characterization Techniques

To probe the structure and bonding within the solid-state, researchers employ specialized spectroscopic techniques that are sensitive to the local environment of specific atomic nuclei.

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the local environment of nuclei in solid materials. For this compound adducts, ⁷¹Ga SSNMR is particularly informative. huji.ac.il Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga generally being preferred due to its higher sensitivity and narrower signal linewidths. huji.ac.il

The ⁷¹Ga NMR spectrum is highly sensitive to the coordination number and geometry of the gallium atom. Tetrahedrally coordinated gallium typically appears in a distinct chemical shift region (around 180 ppm) compared to octahedrally coordinated gallium (around 50 ppm). researchgate.net

Furthermore, the interaction of the gallium nuclear quadrupole moment with the local electric field gradient (EFG) provides detailed information about the symmetry of the coordination sphere. This interaction is quantified by the quadrupolar coupling constant (Cₐ). Studies on a series of 1:1 adducts of gallium trihalides with triarylphosphines have determined these parameters. nih.gov For an iodide-containing adduct, the gallium nucleus is more shielded (appears at a lower chemical shift) compared to its chloride and bromide analogues, a trend attributed to the spin-orbit effects of the heavier halogen atom. nih.gov

Adduct⁷¹Ga Cₐ (MHz)
I₃Ga[P(p-Tol)₃]1.3
I₃Ga[P(Mes)₃]4.8
I₃Ga[P(p-Anis)₃]0.9
Table based on data from a study of GaX₃ adducts with triarylphosphines. nih.gov

The complex lineshapes observed in ⁷¹Ga SSNMR spectra of some materials are indicative of multiple, crystallographically distinct gallium sites with large quadrupolar coupling constants. chemrxiv.org

Nuclear Quadrupole Resonance (NQR) spectroscopy is a technique related to NMR but performed in the absence of an external magnetic field, earning it the name "zero-field NMR." It is exclusively applicable to solids and detects the interaction between the nuclear quadrupole moment of a nucleus (with spin I ≥ 1) and the electric field gradient (EFG) at its location. nih.gov This makes it exceptionally sensitive to the chemical bonding and crystal structure.

For this compound and its adducts, ¹²⁷I NQR spectroscopy is a highly valuable tool. The iodine-127 nucleus has a nuclear spin of I = 5/2, making it NQR-active. The NQR frequencies are directly proportional to the nuclear quadrupole coupling constant (e²Qq), which reflects the magnitude of the EFG at the iodine nucleus.

The EFG is determined by the distribution of electron density around the nucleus. Therefore, ¹²⁷I NQR can provide direct insight into the nature of the Ga–I bond. Upon formation of a donor-acceptor complex, the donation of electron density from the Lewis base to the gallium atom alters the electronic structure of the GaI₃ moiety. This change in electron distribution along the Ga–I bonds leads to a measurable shift in the ¹²⁷I NQR frequencies. By analyzing these shifts, one can deduce information about the change in the ionicity and covalency of the Ga–I bonds, as well as distinguish between terminal and bridging iodide ligands, which will experience significantly different electric field gradients.

Vibrational Spectroscopy (e.g., FT-Raman, FT-IR)

Vibrational spectroscopy, encompassing Fourier Transform Raman (FT-Raman) and Fourier Transform Infrared (FT-IR) techniques, provides significant insights into the molecular structure and bonding of this compound.

In the gaseous state, Raman spectroscopy has been employed to study the vapors over this compound at temperatures between 200–260°C. aip.org The spectra revealed four distinct peaks at 60 cm⁻¹ (ν₄), 152 cm⁻¹, 192 cm⁻¹, and 276 cm⁻¹ (ν₃). aip.org The presence of an additional polarized peak at 152 cm⁻¹ alongside the expected symmetric stretch (ν₁) is attributed to Fermi resonance. aip.org These findings are consistent with a planar, trigonal (D₃h symmetry) structure for the monomeric GaI₃ molecule in the vapor phase. aip.org This D₃h symmetry is a common feature among Group 13 trihalides in the gaseous state. aip.org

Infrared spectroscopy studies of monomeric this compound isolated in a solid argon matrix further support the planar D₃h structure. iaea.orgdntb.gov.ua Absorptions related to the dimeric form (Ga₂I₆) have also been reported in these matrix isolation studies. dntb.gov.uaaip.org

In the solid state, this compound exists as a dimer, Ga₂I₆. This dimeric structure is analogous to that of diborane (B8814927) and is composed of two GaI₄ tetrahedra sharing an edge. materialsproject.orgwikipedia.org The vibrational spectra of solid this compound are therefore more complex than in the gas phase, reflecting the lower symmetry (D₂h) of the Ga₂I₆ molecule. The analysis of these spectra helps in understanding the nature of the bridging and terminal Ga-I bonds within the dimer.

Interactive Table: Vibrational Frequencies of Gaseous this compound (GaI₃)

Vibrational ModeRaman Shift (cm⁻¹)AssignmentSymmetry
ν₁152 (polarized)Symmetric Stretch (in Fermi resonance)A₁'
ν₂-Out-of-plane bendA₂"
ν₃276Asymmetric StretchE'
ν₄60In-plane bendE'

Note: Data derived from Raman spectroscopy of gaseous GaI₃. aip.org The ν₂ mode is Raman inactive.

X-ray Diffraction Methodologies (e.g., Powder Diffraction, Single Crystal X-ray Analysis)

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray analysis has confirmed its existence as a dimeric molecule, Ga₂I₆. materialsproject.org

The crystal structure of this compound is monoclinic, belonging to the space group P2₁/c. materialsproject.org The structure is composed of discrete Ga₂I₆ molecules. Within this dimer, each gallium atom is tetrahedrally coordinated to four iodine atoms. Two of these iodine atoms act as bridging ligands, forming a central Ga-I-Ga-I four-membered ring, while the other four iodine atoms are in terminal positions. materialsproject.org

Key structural parameters obtained from single-crystal X-ray diffraction are the bond lengths and angles. The Ga-I bond distances for the terminal iodides are shorter than the bridging Ga-I bonds, reflecting the different bonding environments. The bond lengths have been reported in the range of 2.49–2.69 Å. materialsproject.org The geometry of the dimer consists of two edge-sharing GaI₄ tetrahedra. materialsproject.org

Interactive Table: Crystallographic Data for this compound (GaI₃)

ParameterValueReference
Crystal SystemMonoclinic materialsproject.org
Space GroupP2₁/c materialsproject.org
a (Å)9.80 materialsproject.org
b (Å)6.30 materialsproject.org
c (Å)12.16 materialsproject.org
α (°)90.00 materialsproject.org
β (°)108.11 materialsproject.org
γ (°)90.00 materialsproject.org
Volume (ų)713.51 materialsproject.org
Ga-I Bond Distances (Å)2.49 - 2.69 materialsproject.org

Optical Emission Spectroscopy in Plasma Environments

Optical Emission Spectroscopy (OES) is a powerful diagnostic tool for analyzing the species present in a plasma. When this compound is introduced into a plasma environment, such as in high-intensity discharge lamps or for materials processing, it decomposes and becomes excited, leading to the emission of light at characteristic wavelengths.

In a plasma containing gallium and iodine (derived from GaI₃) mixed with a carrier gas like argon, OES spectra reveal emission lines from excited gallium (Ga) and iodine (I) atoms, as well as their ions. researchgate.net The specific emission lines and their intensities provide information about the plasma composition, the electron temperature, and the electron number density. researchgate.net For example, studies of argon plasma jets have utilized OES to analyze emission lines of neutral and singly-ionized argon to determine plasma parameters. researchgate.net

The analysis of these spectra is crucial for understanding and optimizing processes where GaI₃ is used. For instance, in the manufacturing of certain semiconductor materials like gallium arsenide (GaAs) via chemical vapor transport, GaI₃ is used as a transport agent. wikipedia.orgbionity.com OES can monitor the gas-phase species in the reactor, ensuring the correct conditions for crystal growth. Similarly, in the development of metal halide lamps, the emission spectrum of the gallium-iodine plasma is fundamental to the lamp's color rendering and efficiency. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Electron Probe Microanalysis (EPMA) for Thin Films

The analysis of thin films containing gallium and iodine is critical for applications in electronics and materials science. X-ray Photoelectron Spectroscopy (XPS) and Electron Probe Microanalysis (EPMA) are two complementary surface-sensitive techniques used for this purpose.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and, crucially, the chemical state of the elements at the surface of a material (typically within the top 10 nm). diva-portal.orgyoutube.com For a this compound thin film, XPS can confirm the presence of gallium and iodine and determine their oxidation states by measuring the binding energies of their core-level electrons. researchgate.net For instance, the Ga 3d core level spectrum can be analyzed to understand the gallium's chemical environment. researchgate.net This is particularly useful for detecting surface oxidation or contamination, which can significantly affect the film's properties. aps.org

Electron Probe Microanalysis (EPMA) is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a sample, allowing for the determination of its elemental composition. fraunhofer.de EPMA can provide quantitative compositional analysis with high accuracy. fraunhofer.de For thin films, EPMA can determine not only the chemical composition but also the film thickness, especially for films in the sub-micrometer range. fraunhofer.defraunhofer.de The technique is versatile and can be applied to single or multi-layer systems. kobv.de By analyzing the intensity of the emitted X-rays, the stoichiometry of a GaI₃ film can be accurately measured. fraunhofer.de

Together, XPS and EPMA offer a comprehensive characterization of this compound thin films, detailing surface chemistry, bulk composition, and physical thickness. diva-portal.orgfraunhofer.de

Structural Characterization of Metal-Gallium Cluster Complexes

The chemistry of this compound extends to its incorporation into complex metal-gallium cluster compounds. These clusters are of significant interest as they represent intermediates between discrete molecules and bulk intermetallic materials. rsc.org X-ray crystallography is the primary tool for the structural elucidation of these complex assemblies.

Recent research has shown that reactions involving "GaI", a species often generated from this compound, can lead to the formation of novel metal-gallium clusters. bionity.comrsc.org For example, the reaction of a two-coordinate cobalt(II) diaryl complex with "GaI" yields a cluster with the formula 2,6-Pmp₂C₆H₃CoGa₃I₅ (where Pmp = C₆Me₅). rsc.org Single-crystal X-ray diffraction revealed a unique nido metalla-group 13 cluster geometry. rsc.org This structure can be described as a cubane-type framework with one corner missing, containing four metal atoms (one cobalt, three gallium) and three bridging iodide ions. rsc.org

In another area, bimetallic gold-gallium clusters have been synthesized using GaCp* as a reducing agent, leading to compounds stabilized by phosphine ligands. rsc.orgrsc.org The resulting structures, such as Au₆(GaCl₂)₄(PEt₃)₆, feature cores composed of linked Au₄ tetrahedra. rsc.org A recurring structural motif in these clusters is the presence of gold-gallium rings or chains, for example, a nearly planar [AuGa]₄ ring, which is analogous to the well-known gold-sulfur "staple motifs" found in thiol-stabilized gold clusters. rsc.orgnih.gov The bond lengths within these clusters, such as Au-Ga distances, provide insight into the nature of the metal-metal bonding. nih.gov

The structural characterization of these diverse metal-gallium iodide-containing clusters showcases the versatile role of gallium halides in constructing complex inorganic frameworks with potentially novel electronic and catalytic properties.

Reaction Mechanisms and Chemical Reactivity of Gallium Triiodide

Lewis Acidity and Donor-Acceptor Interactions

As a Lewis acid, gallium triiodide readily accepts electron pairs from donor molecules, forming adducts and charge-transfer complexes. This behavior is central to its chemical reactivity and is influenced by factors such as the nature of the halide and the donor species.

Comparative Lewis Acidity within Gallium Trihalides

The Lewis acidity of gallium trihalides generally follows the trend GaF₃ > GaCl₃ > GaBr₃ > GaI₃. acs.orgonlineorganicchemistrytutor.commdpi.com This trend is contrary to that observed for boron trihalides, where the acidity increases from the fluoride (B91410) to the iodide. acs.orguva.esnih.gov The accepted explanation for the gallium trihalides lies in the decreasing electronegativity of the halogen from fluorine to iodine. The more electronegative halogens withdraw electron density from the gallium center more effectively, increasing its electrophilicity and thus its Lewis acidity.

Theoretical studies have shown that the energy of the unoccupied reactive orbital, which is localized on the gallium atom, is a key factor. uva.esnih.gov For gallium halides, this orbital becomes less stable (higher in energy) as the halogens become less electronegative, leading to weaker Lewis acidity. uva.es While solid-state structures can sometimes mask these intrinsic Lewis acidity trends due to packing effects and intermolecular interactions, gas-phase studies and theoretical calculations consistently support this order of acidity. nih.govnih.gov

The table below summarizes the general trend of Lewis acidity among gallium trihalides.

Gallium TrihalideLewis Acidity
Gallium Trifluoride (GaF₃)Strongest
Gallium Trichloride (B1173362) (GaCl₃)
Gallium Tribromide (GaBr₃)
This compound (GaI₃)Weakest

Adduct Formation Kinetics and Thermodynamics

This compound forms stable donor-acceptor complexes, or adducts, with a variety of Lewis bases, including ethers, sulfides, amines, and phosphines. onlineorganicchemistrytutor.comosaka-u.ac.jp The formation of these adducts is typically an exothermic process, and the thermodynamic stability of the resulting complex is a measure of the strength of the donor-acceptor interaction.

Thermochemical data for the adducts of gallium trihalides with donors like diethyl ether, dimethyl sulfide (B99878), and diethyl sulfide show that the acceptor strength follows the order GaCl₃ > GaBr₃ > GaI₃. onlineorganicchemistrytutor.com This is consistent with the comparative Lewis acidity discussed previously. The stability of these adducts is influenced by both electronic and steric factors. For instance, with bulky donors, steric hindrance can reduce the stability of the adduct. researchgate.net

Studies on the thermodynamics of vaporization of gallium trihalide adducts, such as those with pyridine (B92270), provide insights into their stability in the gas phase. osaka-u.ac.jpgoogle.comtnsroindia.org.in The dissociation of these adducts into their constituent Lewis acid and base components upon heating is a key consideration in applications like chemical vapor deposition. tnsroindia.org.in The enthalpy of dissociation is a direct measure of the donor-acceptor bond strength. For a given donor, the bond dissociation energy typically decreases from GaCl₃ to GaI₃. mdpi.com

Role in Charge Transfer Complex Formation

This compound can participate in the formation of charge-transfer (CT) complexes. In these complexes, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of a donor molecule to the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor. This interaction results in the appearance of a new absorption band in the electronic spectrum, known as the charge-transfer band.

The energy of this CT band is related to the electron-accepting ability of the Lewis acid and the electron-donating ability of the base. Given that GaI₃ is a relatively "soft" Lewis acid due to the high polarizability of the iodide ions, it can form significant CT complexes with soft Lewis bases. acs.org The interaction between gallium trihalides and aromatic solvents can also be described in terms of charge-transfer interactions. wikipedia.org

Catalytic Pathways and Mechanisms

The Lewis acidity of this compound enables it to function as an effective catalyst in a range of organic transformations. By coordinating to a substrate, GaI₃ can activate it towards nucleophilic attack, thereby facilitating bond formation and promoting various cyclization and addition reactions.

Organic Transformation Catalysis

This compound has demonstrated catalytic activity in several important organic reactions:

Prins Cyclization: GaI₃ can catalyze the Prins cyclization, a reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by the capture of a nucleophile. conicet.gov.ar This reaction is a powerful tool for the synthesis of cyclic ethers and other heterocyclic compounds. For example, gallium(III) halides have been used to promote the coupling of aldehydes with 3-buten-1-ol (B139374) to afford halogenated tetrahydropyrans. researchgate.net

Conjugate Addition: this compound is an effective catalyst for the Michael or conjugate addition of nucleophiles, such as indoles, to α,β-unsaturated ketones. rsc.orgchemrxiv.orgrsc.orggoogle.com The reaction is typically carried out under mild conditions and gives the corresponding Michael adducts in good to excellent yields. google.com

Pechmann Condensation: This reaction is used for the synthesis of coumarins from a phenol (B47542) and a β-ketoester. This compound, often generated in situ from gallium metal and iodine, has been shown to be an efficient catalyst for this condensation, leading to the formation of coumarins in high yields under mild conditions. mdpi.comnih.govthieme-connect.comumich.edu

Biginelli Reaction: GaI₃ catalyzes the one-pot, three-component Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. This method is often performed under solvent-free conditions and offers high efficiency.

1,3-Diketone Synthesis: this compound promotes the reaction of an α-bromoketone with acyl chlorides to produce 1,3-diketones in good yields under mild and neutral conditions.

The table below provides a summary of some organic reactions catalyzed by this compound.

ReactionSubstratesProduct
Prins Cyclization Aldehyde, AlkeneHalogenated Tetrahydropyran
Conjugate Addition Indole, α,β-Unsaturated KetoneMichael Adduct
Pechmann Condensation Phenol, β-KetoesterCoumarin (B35378)
Biginelli Reaction Aldehyde, β-Ketoester, UreaDihydropyrimidinone
1,3-Diketone Synthesis α-Bromoketone, Acyl Chloride1,3-Diketone

Elucidation of Catalytic Intermediates and Transition States

The elucidation of catalytic intermediates and transition states is crucial for understanding the mechanism of this compound-catalyzed reactions. While detailed experimental studies specifically on GaI₃ are limited, the general mechanisms for Lewis acid-catalyzed reactions provide a strong framework for understanding its role.

In the Pechmann condensation , the proposed mechanism involves the initial coordination of the Lewis acid, GaI₃, to the carbonyl oxygen of the β-ketoester. mdpi.comnih.gov This activation facilitates the transesterification with the phenol. Subsequent intramolecular Friedel-Crafts acylation, also promoted by the Lewis acid, leads to a cyclized intermediate. The final step is a dehydration to yield the coumarin product. mdpi.com

For the Biginelli reaction , the most supported mechanism involves the formation of an N-acyliminium ion intermediate. uva.es GaI₃, as a Lewis acid, activates the aldehyde carbonyl group towards nucleophilic attack by urea. Dehydration of the resulting adduct forms the key N-acyliminium ion. This electrophilic intermediate is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.

In Prins-type cyclizations , the Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen. This enhances its electrophilicity, promoting the attack by the alkene. The resulting carbocationic intermediate can then be trapped by the iodide from GaI₃ to form the halogenated product.

Computational studies on related gallium(III) complex-catalyzed reactions, such as epoxidations, have provided insights into the nature of the active catalytic species and the transition states involved. These studies suggest that the coordination of the substrate to the gallium center is key to its activation. Similar computational approaches could be applied to further elucidate the specific intermediates and transition states in GaI₃-catalyzed reactions.

Homogeneous and Heterogeneous Catalytic Systems

This compound (GaI₃) demonstrates catalytic activity in both homogeneous and heterogeneous systems, primarily functioning as a Lewis acid. researchgate.netsigmaaldrich.com In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically in a liquid solution. chemguide.co.uk Conversely, heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. chemguide.co.uk

Homogeneous Catalysis:

This compound's utility as a homogeneous catalyst has been showcased in organic synthesis. For instance, it effectively catalyzes the Pechmann condensation for the synthesis of 4-methylcoumarins at room temperature. researchgate.net In this reaction, GaI₃ dissolves in a solvent like dichloromethane, forming a homogeneous solution where it activates the substrates through strong electrostatic interactions. researchgate.net The Lewis acidic nature of this compound is crucial for this catalytic activity. researchgate.net It has also been used to catalyze the conjugate addition of indoles to α,β-unsaturated ketones, yielding Michael adducts in good to excellent yields. researchgate.net Furthermore, GaI₃, generated in situ from gallium metal and iodine, has been shown to effectively catalyze the nucleophilic addition of allyltrimethylsilane (B147118) to aldehydes, producing homoallyl alcohols. researchgate.net

While specific studies on GaI₃ are prominent, the broader family of gallium(III) halides is recognized for its catalytic prowess. acs.org Cationic gallium(III) species, in general, are known to promote faster and more extensive reactivity in homogeneous Lewis acid catalysis. acs.org Gallium(III) compounds can also promote oxidation-reduction reactions, a relatively rare catalytic behavior for this element. acs.org

Heterogeneous Catalysis:

In the realm of heterogeneous catalysis, while direct applications of solid this compound are less documented in the provided research, related gallium compounds supported on various materials are common. For example, Ga/H-MFI zeolites, prepared from the vapor-phase reaction of gallium trichloride (GaCl₃) with the zeolite, are used as heterogeneous catalysts for alkane dehydrogenation. osti.gov In these systems, the gallium species are in the +3 oxidation state and are tetrahedrally coordinated to oxygen atoms within the zeolite framework. osti.gov The concept of supported liquid metal catalysts (SLMCs), where a liquid metal or alloy is dispersed on a porous solid support, represents another form of heterogeneous catalysis where gallium plays a key role. nih.gov A liquid mixture of gallium and palladium on porous glass, for example, serves as a highly stable and active catalyst for alkane dehydrogenation. nih.gov

The table below summarizes the catalytic applications of this compound discussed.

Catalytic System Reaction Type Role of GaI₃ Products
HomogeneousPechmann CondensationLewis Acid Catalyst4-Methylcoumarins
HomogeneousConjugate AdditionLewis Acid CatalystMichael Adducts
HomogeneousNucleophilic AdditionLewis Acid CatalystHomoallyl Alcohols

Photochemical and Thermal Decomposition Mechanisms

The decomposition of this compound, either through the input of light (photochemical) or heat (thermal), is a critical process, particularly in the context of material deposition from the vapor phase.

Photochemical vapor deposition (PVD) utilizing this compound involves the photodissociation of gallium-containing species to deposit thin films of gallium metal. rsc.orglookchem.com Studies on the low-pressure PVD of gallium from a GaI₃ vapor stream have shown that the deposition process is not a direct result of GaI₃ photodissociation by a high-pressure mercury lamp. lookchem.com The available photon energies from such a source are insufficient to break the bonds in the GaI₃ molecule or its gas-phase dimer, Ga₂I₆. lookchem.com

Instead, the mechanism involves a preliminary thermal decomposition of GaI₃ to form gallium monoiodide (GaI) molecules. rsc.orgmocvd-precursor-encyclopedia.de These GaI molecules then adsorb onto the substrate surface. rsc.org The subsequent photodissociation of these adsorbed GaI molecules is the key step leading to the deposition of gallium metal. rsc.orglookchem.com Gallium monoiodide is susceptible to photodissociation by photons with wavelengths less than 310 nm, which are present in the output of a high-pressure mercury lamp. lookchem.com A sequential, two-photon excitation at 193 nm can also produce excited-state metal atoms from the triiodide via a monoiodide intermediate. lookchem.com The deposition rate is influenced by factors such as temperature, precursor partial pressure, and illumination intensity. rsc.org

The thermal decomposition of this compound is a prerequisite for the photodissociation process in the PVD of gallium, as it generates the necessary GaI precursor. rsc.org In an oxygen-free system, negligible deposition occurs in the absence of light over a temperature range of 673–873 K, indicating that thermal decomposition alone does not lead to significant film growth under these conditions. rsc.org

The primary pathway for the thermal decomposition of this compound in the vapor phase is the dissociation into gallium monoiodide and iodine:

GaI₃(g) ⇌ GaI(g) + I₂(g)

This equilibrium shifts towards the products at higher temperatures. researchgate.net The vapor pressure of GaI₃ has been measured, and its temperature dependence follows the equation: log(p/Pa) = (14.00 ± 0.50) − (5130 ± 150)/(T/K) in the temperature range of 345 K to 401 K. researchgate.net At higher temperatures, such as those used in vapor phase epitaxy, GaI becomes a significant species in the gas phase. researchgate.net

In the context of GaN decomposition in a hydrogen atmosphere, which can be considered a related thermal process, GaN decomposes into gallium and nitrogen atoms. The gallium atoms can then react with other elements present in the atmosphere. mdpi.com While not a direct decomposition of GaI₃, this illustrates the reactivity of gallium at elevated temperatures.

The decomposition pathways of other complex materials, such as formamidinium tin triiodide, have been studied and show complex processes involving multiple steps and products, highlighting the intricate nature of thermal decomposition in halide-containing compounds. researchgate.netosti.gov

Reactivity in Solid-State Systems

This compound exhibits distinct reactivity in the solid state, particularly in reactions with highly reducing agents like alkali metals and in the formation of compounds where gallium exists in a low oxidation state.

Reactions of this compound with alkali metals are characteristic reduction reactions. Gallium, in its +3 oxidation state in GaI₃, is reduced to lower oxidation states or to the elemental form. For instance, the reduction of GaI₃ with gallium metal itself can yield gallium(I) iodide (GaI), a green-colored solid. wikipedia.org While the exact nature of this "GaI" is complex, it serves as a useful precursor for synthesizing other gallium(I) and gallium(II) compounds. wikipedia.orgnih.gov

More potent reducing agents like alkali metals can effect further reduction. For example, in the synthesis of low-valent aluminum compounds, which share chemical similarities with gallium, the diiodide complex is reduced with potassium metal. rsc.org By analogy, reacting GaI₃ with alkali metals would be expected to produce highly reduced gallium species. There is no specific information in the provided search results about the reaction of this compound with graphite (B72142). However, graphite is known to form intercalation compounds with various substances.

This compound is a key starting material in the exploration of low-oxidation state gallium chemistry. While the +3 oxidation state is the most common for gallium, the +1 and +2 states are also accessible. wikipedia.org

The reduction of GaI₃ is a common route to access gallium(I) species. As mentioned, reacting GaI₃ with elemental gallium produces "gallium(I) iodide". wikipedia.org This species is not a simple monomeric GaI in the solid state but is thought to contain species like [Ga₂I₆]²⁻, which features a Ga-Ga bond, indicating a formal oxidation state of +2 for each gallium atom. nih.gov

These low-valent gallium compounds are gaining importance in synthesis and catalysis. nih.gov For example, Ga(I) species have been implicated as crucial intermediates in catalytic cycles. nih.gov The Ga(I)/Ga(III) redox couple presents interesting possibilities for developing new catalytic reactions. nih.gov The synthesis of stable neutral compounds containing Ga=Ga double bonds has been achieved, starting from a gallium(I) precursor which itself can be derived from gallium halides. rsc.org The chemistry of gallium(I) also includes the formation of complexes with arene ligands. wikipedia.org

Computational and Theoretical Investigations of Gallium Triiodide Systems

Quantum Chemical Modeling of Electronic Structure and Bonding

Quantum chemical models are instrumental in elucidating the nature of chemical bonds and the distribution of electrons within gallium triiodide and its related compounds.

Density Functional Theory (DFT) has been widely used to investigate the electronic properties and reactivity of this compound systems. DFT calculations, particularly with hybrid functionals like B3LYP, have been employed to optimize the geometries of GaI₃ and its adducts, providing insights into their stable conformations. researchgate.net For instance, studies on the adsorption of gallium species on surfaces have utilized DFT to determine binding energies and preferred adsorption sites. researchgate.net

DFT is also a valuable tool for understanding the electronic structure of adducts formed between this compound and various donor molecules. timoshkin.spb.ru These calculations can predict the nature of the donor-acceptor bond and the changes in electronic properties upon complex formation. timoshkin.spb.ru Furthermore, time-dependent DFT (TD-DFT) can be used to simulate and interpret electronic absorption spectra, offering a deeper understanding of the electronic transitions within these molecules. researchgate.netchemmethod.com The use of DFT in conjunction with experimental data provides a comprehensive picture of the structure and bonding in these systems. researchgate.netresearchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying this compound. These methods are crucial for accurately determining the geometries and energetic properties of GaI₃ and its complexes. timoshkin.spb.ru For example, ab initio molecular dynamics simulations have been used to study the structural models of complex materials containing iodide. acs.org

These calculations are essential for understanding reaction mechanisms and thermodynamics. For instance, the enthalpies of reaction for various processes involving gallium compounds have been determined using ab initio methods. acs.org The accuracy of these calculations is highly dependent on the level of theory and the basis sets used. researchgate.nettimoshkin.spb.ru High-level ab initio methods, while computationally expensive, can provide benchmark data for more approximate methods like DFT.

The following table presents a selection of ab initio calculation results for gallium-containing systems, showcasing the types of energetic and geometric data that can be obtained.

SystemMethodCalculated PropertyValueReference
Ga-O in β-Ga₂O₃LCAO-DFT (B3LYP)Bond Lengths1.8 - 2.1 Å dragon.lv
α-GaDFTEnthalpy of Fusion (ΔHₘ)5.27 kJ/mol nih.gov
GaI₃Torsion EffusionStandard Sublimation Enthalpy (ΔH°(298 K))100.5 ± 2.0 kJ·mol⁻¹ researchgate.net

Understanding the distribution of electronic charge is fundamental to describing the chemical bonding in this compound. Charge analysis methods, such as Bader charge analysis, can quantify the charge transfer between atoms in a molecule, providing insights into the ionic or covalent nature of the bonds. aps.org Experimental techniques like X-ray diffraction can be used to determine the electron density distribution in crystals, which can then be compared with theoretical calculations. aps.org

For gallium compounds, studies have shown that the bonding can have both covalent and ionic character. For example, in gallium arsenide (GaAs), the bonding electron distributions are clearly visible in electron density maps, indicating a mixed covalent-ionic nature. researchgate.net The analysis of electron density also helps in understanding the polarization of atoms within the crystal lattice. aps.org Theoretical modeling of the electron density distribution provides a visual representation of chemical bonds and lone pairs, which is crucial for rationalizing the structure and reactivity of this compound and its derivatives. researchgate.net

Thermodynamic Modeling of Reaction Systems

Thermodynamic modeling is essential for predicting the behavior of this compound in various chemical processes, including phase transitions and chemical reactions.

The study of phase equilibria is critical for applications involving the transport of this compound in the vapor phase, such as in the synthesis of semiconductor materials. The vapor phase above solid or liquid GaI₃ can contain monomeric (GaI₃) and dimeric (Ga₂I₆) species, and the composition of this vapor is dependent on temperature and pressure. lookchem.com Thermodynamic modeling, often based on experimental vapor pressure measurements, allows for the calculation of the partial pressures of the different species in the vapor phase. researchgate.netlookchem.com

The equilibrium between the condensed phase and the vapor phase can be described by reactions such as:

GaI₃(s) ⇌ GaI₃(g)

2GaI₃(g) ⇌ Ga₂I₆(g)

The equilibrium constants for these reactions can be determined as a function of temperature, enabling the calculation of the vapor phase composition under different conditions. lookchem.com Such models are crucial for designing and optimizing processes like chemical vapor transport for the growth of crystals like gallium selenides, where GaI₃ is used as a transport agent. researchgate.net

The thermodynamic driving forces for chemical reactions and phase transformations are governed by changes in enthalpy (ΔH) and entropy (ΔS). For this compound, these parameters are crucial for understanding its stability and reactivity. The standard enthalpy of sublimation, which is the energy required to transform the solid into a gas, has been determined for GaI₃. researchgate.net

Computational methods, including both ab initio and DFT calculations, are powerful tools for determining the enthalpies and entropies of reaction. researchgate.net For example, the enthalpy of formation for various gallium halides has been calculated, showing a trend of decreasing stability from chlorides to iodides. osti.gov These theoretical calculations, when combined with experimental data from techniques like calorimetry, provide a comprehensive thermodynamic description of the system. ill.eu

The table below summarizes key thermodynamic data for this compound and related reactions.

Process/ReactionThermodynamic ParameterValueReference
Sublimation of GaI₃ΔH°(298 K)100.5 ± 2.0 kJ·mol⁻¹ researchgate.net
Vaporization of GaI₃Enthalpy of Vaporization56.5 kJ/mol lookchem.com
Fusion of GaI₃Enthalpy of Fusion16.30 kJ/mol lookchem.com
GaI₃(g) = GaI(g) + I₂(g)Equilibrium Constant (K)Temperature Dependent lookchem.com
2GaI₃(g) = Ga₂I₆(g)Equilibrium Constant (K)Temperature Dependent lookchem.com

Multiscale Modeling Approaches in Plasma Chemistry

Computational modeling has become an indispensable tool for understanding the complex phenomena occurring within plasma environments, which are characterized by a vast range of interacting length and time scales. frontiersin.org Multiscale modeling, in particular, offers a powerful framework for bridging the gap between microscopic atomic-level interactions and macroscopic reactor-level behavior. frontiersin.orgsemanticscholar.org While specific multiscale studies focusing exclusively on this compound (GaI₃) plasma chemistry are not extensively detailed in the provided search results, the established methodologies for other plasma systems, including those with related gallium halides like gallium trichloride (B1173362) (GaCl₃), provide a clear blueprint for how such investigations would be structured. researchgate.net

The fundamental challenge in plasma modeling is the need to capture phenomena occurring from the nanometer scale of surface reactions to the meter scale of the plasma reactor, and from picosecond timescales of particle collisions to seconds or even minutes of processing time. frontiersin.org A multiscale approach addresses this by hierarchically or concurrently coupling different simulation techniques, each suited for a specific range of scales.

A typical multiscale model for plasma processing, which would be applicable to a GaI₃-containing plasma for applications like semiconductor etching or deposition, consists of several interconnected modules:

Fluid Models: At the macroscopic (reactor) scale, the plasma is often treated as a continuous fluid. These models, frequently implemented in platforms like COMSOL, solve conservation equations for mass, momentum, and energy for various species (electrons, ions, neutral radicals). semanticscholar.org They can efficiently compute the spatial distribution of plasma parameters like species density, temperature, and electromagnetic fields across the entire reactor. semanticscholar.org

Kinetic Models: To capture the non-equilibrium nature of plasma, particularly the electron energy distribution function, kinetic models like Particle-in-Cell (PIC) simulations are used. These models track the motion of a large number of representative particles under the influence of electromagnetic fields.

Microscopic/Atomistic Models: At the substrate or surface level, where etching or deposition occurs, atomistic methods are required. Kinetic Monte Carlo (kMC) is a popular method that simulates the kinetic behavior and evolution of the surface at a near-atomic resolution. semanticscholar.org It uses probabilities of various surface events (adsorption, desorption, diffusion, reaction) derived from more fundamental calculations to model the process over longer timescales than accessible by methods like molecular dynamics (MD). semanticscholar.org MD simulations themselves can be used to describe the fundamental dynamics of atom and molecule assemblies in both gas and condensed phases. frontiersin.org

The integration of these models is crucial. For instance, the output from the reactor-scale fluid model (e.g., ion and radical fluxes) serves as the input for the microscopic kMC or MD simulation of the surface processes. semanticscholar.org This allows for a direct link between the macroscopic operating conditions of the plasma reactor (e.g., pressure, power, gas mixture) and the resulting microscopic features on the substrate. frontiersin.org Recent advancements also incorporate machine learning techniques, such as Recurrent Neural Networks (RNN), to create surrogate models that reduce the high computational cost of the fluid and kMC models, enabling more efficient process optimization. semanticscholar.org

In the context of this compound, such a multiscale framework would be invaluable for understanding and optimizing its use in plasma-assisted processes. First-principles simulations, like those used to study supercritical gallium trichloride, could provide fundamental data on the molecular geometry and interactions of GaI₃ and its fragments (e.g., GaI₂, GaI, I) in the plasma. researchgate.net This data would then inform the reaction mechanisms and rates used in the fluid and kMC models, leading to a comprehensive, predictive understanding of the entire plasma system.

Table 1: Components of a Multiscale Model for Plasma Chemistry

Scale Phenomena Modeling Approach Example Application for GaI₃ Plasma
Macroscopic (cm - m)Gas flow, species transport, plasma generation, electromagnetic fields.Fluid Models (e.g., solving conservation equations)Simulating the distribution of GaI₃, GaIₓ radicals, and ions within a plasma etching reactor.
Mesoscopic (µm - cm)Sheath dynamics, energy distribution functions.Kinetic Models (e.g., Particle-in-Cell)Calculating the energy and angular distribution of ions bombarding a substrate.
Microscopic (nm - µm)Surface reactions, etching, deposition, diffusion.Kinetic Monte Carlo (kMC), Molecular Dynamics (MD)Simulating the etching of a semiconductor surface by GaIₓ and I radicals.
Atomic (Å)Bond breaking/formation, reaction energetics, potential energy surfaces.Quantum Chemistry (e.g., Density Functional Theory)Calculating reaction barriers for GaI₃ dissociation and surface adsorption.

Theoretical Insights into Catalytic Mechanisms and Selectivity

Theoretical and computational investigations, primarily employing Density Functional Theory (DFT), have provided profound insights into the catalytic activity of gallium-containing systems, including those involving gallium iodide. These studies are crucial for understanding reaction mechanisms at the molecular level and for rationally designing catalysts with enhanced activity and selectivity.

A significant area of research has been the use of gallium to control selectivity in catalytic reactions. For instance, in the hydrogenation of CO₂, introducing gallium to silica-supported noble metal nanoparticles (e.g., Ru, Os, Rh, Ir) dramatically switches the reaction selectivity from methane (B114726) (CH₄) to methanol (B129727) (CH₃OH). chemrxiv.org DFT calculations revealed that gallium forms stable metal-gallium (M-Ga) alloys that persist under reaction conditions. These alloys preferentially favor the formation of methoxy (B1213986) species, which are key intermediates for methanol production, thereby suppressing the competing methanation pathway. chemrxiv.org

DFT has also been instrumental in elucidating the mechanism of single-component catalysts. A study on gallium-iodide aminopyridylbisphenolate complexes (GaL-I) for the cycloaddition of epoxides and CO₂ to form cyclic carbonates provides a clear example. nih.gov The theoretical calculations explained why the GaL-I complex can function as a single-component catalyst, whereas the analogous indium complex requires a co-catalyst. The calculations detail the entire catalytic cycle, identifying the rate-determining step and clarifying the roles of the metal center and the iodide ligand in activating the substrates and facilitating product formation. nih.gov

Furthermore, computational studies have demonstrated that the catalytic selectivity of gallium-based single-atom catalysts can be precisely controlled by tuning the local coordination environment. By modifying the number of nitrogen atoms coordinated to a single gallium atom (from Ga-N₄ to Ga-N₆), the catalytic preference could be switched from photocatalytic hydrogen production to oxygen reduction for hydrogen peroxide (H₂O₂) synthesis with 100% selectivity. rsc.org DFT calculations, corroborated by in-situ infrared spectra, confirmed that the active site shifts from the Ga metal center in the Ga-N₄ structure to the N atoms in the Ga-N₆ structure, thereby dictating the reaction pathway. rsc.org

The role of gallium species in alkane dehydrogenation has also been clarified through computational analysis. In the dehydrogenation of propane, metastable gallium hydride species, formed by the dissociative adsorption of H₂ on a gallium oxide surface, were identified as the active sites. nih.gov These hydride species were shown to promote the desired C-H bond activation while inhibiting deeper dehydrogenation, thus enhancing the selectivity towards propylene (B89431). The surface coverage of these computationally identified gallium hydrides was found to directly determine the catalyst's performance. nih.gov

Even in classical organic reactions, the role of this compound as a Lewis acid catalyst is understood through a theoretical lens. In the Pechmann condensation for the synthesis of coumarins, GaI₃ is an effective catalyst because it can strongly activate the substrates through electrostatic interactions. researchgate.net The fundamental reactivity of GaI₃ is rooted in its molecular structure. First-principles DFT calculations confirm that in the gas phase, this compound exists as a stable Ga₂I₆ dimer. rsc.org The high energy required to dissociate the bridging iodine atoms in this dimer influences its reactivity and its interactions with other reactants, a key piece of information for understanding its catalytic mechanism. rsc.org

Table 2: Summary of Theoretical Investigations into Gallium-Based Catalysis

Catalyst System Reaction Theoretical Method Key Finding on Mechanism and Selectivity Reference
M-Ga@SiO₂ (M=Ru, Os, Rh, Ir)CO₂ HydrogenationDFTGallium forms stable alloys that favor methoxy intermediates, switching selectivity from methane to methanol. chemrxiv.org
GaL-I ComplexEpoxide + CO₂ CycloadditionDFTElucidated the mechanism for single-component catalysis, identifying the roles of the gallium center and iodide ligand. nih.gov
Ga-Nₓ Single-Atom CatalystPhotocatalytic H₂/O₂ ReductionDFTThe coordination number of nitrogen around the Ga atom determines the active site and switches selectivity between H₂ and H₂O₂ production. rsc.org
GaOₓ-Ir-K/Al₂O₃Propane DehydrogenationDFTMetastable gallium hydride species are the active sites that promote C-H activation and enhance propylene selectivity. nih.gov
Ga₂I₆Precursor ChemistryDFTConfirmed the energetic preference for a dimeric structure, explaining its reactivity as a precursor and catalyst. rsc.org

Advanced Applications of Gallium Triiodide in Chemical Synthesis and Materials Science

Chemical Vapor Deposition (CVD) Precursors and Processes

Gallium triiodide is a versatile precursor in various chemical vapor deposition (CVD) techniques for creating high-purity thin films and semiconductor materials. Its volatility and ability to decompose at specific temperatures make it suitable for depositing gallium-based materials. sigmaaldrich.comrsc.org

Gallium Metal Film Deposition

This compound is utilized as a precursor in the low-pressure photochemical vapor deposition (LPCVD) of gallium metal thin films. rsc.orglookchem.com In this process, a stream of this compound vapor is introduced into a reactor. rsc.org The deposition mechanism involves the thermal decomposition of the triiodide, which leads to the formation of adsorbed Gallium(I) iodide (GaI) molecules on the substrate. rsc.orgrsc.org The subsequent photodissociation of these adsorbed GaI molecules results in the deposition of a gallium metal film. rsc.org

Studies have shown that this process can be conducted in an essentially oxygen-free system, which is confirmed by negligible deposition rates in the dark over experimental temperatures ranging from 673 to 873 K. rsc.orglookchem.com The deposition rate can be modeled using thermodynamic data combined with adsorption theories. rsc.org The resulting gallium films can be characterized by various techniques, including ellipsometry and profilometry for thickness measurements and EDX analysis for composition. rsc.org

Gallium Nitride (GaN) Film Growth (e.g., ALD, HVPE)

This compound is identified as a precursor for synthesizing highly crystalline gallium nitride (GaN) crystals, which are crucial for energy conversion devices and high-power, high-frequency electronics. sigmaaldrich.comoiccpress.com GaN is a wide bandgap (3.4 eV) semiconductor with high thermal conductivity and a high breakdown electric field, making it superior to silicon for many applications. oiccpress.commdpi.comnih.gov

Common techniques for GaN film growth include Hydride Vapor Phase Epitaxy (HVPE) and Atomic Layer Deposition (ALD). oiccpress.commdpi.comacs.org

Hydride Vapor Phase Epitaxy (HVPE): This is a chemical vapor deposition method used for growing thick, high-quality GaN layers. oiccpress.com While specific details on using GaI₃ in HVPE are not abundant, the general process involves reacting a gallium source in the gas phase with ammonia (B1221849) (NH₃) at high temperatures.

Atomic Layer Deposition (ALD): ALD is a technique that allows for the deposition of thin films with atomic-level precision, which is critical as electronic devices become smaller and more complex. researchgate.net The process involves sequential, self-limiting surface reactions. Recently, a new hexacoordinated Ga(III) triazenide precursor has been developed for the ALD of high-quality epitaxial GaN films at lower temperatures (350°C). researchgate.net Plasma-Enhanced ALD (PEALD) systems are also being developed to deposit gate oxide films for GaN power devices. samco.co.jp While GaI₃ is a known precursor for GaN, other gallium compounds like gallium trichloride (B1173362) and various metal-organic precursors are also commonly used in these processes. sigmaaldrich.comindium.com

Gallium Oxide (Ga₂O₃) Thin Film Fabrication

Gallium oxide (Ga₂O₃) is an ultra-wide bandgap semiconductor (around 4.8 eV) with significant potential for applications in power electronics, deep-ultraviolet photodetectors, and gas sensors. nih.govacs.org It exists in several crystalline forms, or polymorphs (α, β, γ, δ, ε), with the β-Ga₂O₃ phase being the most stable. ipme.rumdpi.com

Thin films of Ga₂O₃ can be fabricated through various methods, including physical vapor deposition (PVD) and chemical vapor deposition (CVD). mdpi.com For instance, atmospheric pressure CVD (APCVD) using gallium trichloride and methanol (B129727) has been shown to produce amorphous gallium oxide thin films. acs.org Low-pressure CVD (LPCVD) has also been used to grow crystalline β-Ga₂O₃ thin films at temperatures of 850 °C to 950 °C. researchgate.net While GaI₃ is a staple gallium halide, the literature more frequently details the use of gallium trichloride as the precursor in CVD processes for Ga₂O₃ fabrication. acs.org

Growth of III-V Semiconductor Compounds

This compound plays a role in the synthesis of III-V semiconductor compounds, such as Gallium Arsenide (GaAs). sigmaaldrich.comgoogle.com These materials are fundamental to microelectronics and optoelectronics. ej-eng.org GaAs is a direct bandgap semiconductor used in devices like microwave frequency integrated circuits, laser diodes, and high-efficiency solar cells. wikipedia.org

One method for growing GaAs crystals is the chemical vapor transport method, which uses iodine as a transporting agent. wikipedia.org This process inherently involves the formation and decomposition of gallium iodides. Research has investigated the growth of GaAs by introducing molecular arsenic or arsenic triiodide into a system containing a this compound vapor stream. rsc.orgrsc.org However, studies have shown that a stable monolayer of Gallium(I) iodide (GaI) can form on the gallium surface, which may inhibit the incorporation of arsenic and thus hinder the formation of GaAs under certain conditions. rsc.orgrsc.org Despite this, this compound is recognized as a potential intermediate for the chemical synthesis of A³B⁵ semiconductor compounds. google.com

Catalysis in Organic Synthesis

Beyond materials science, this compound has emerged as a potent Lewis acid catalyst in organic synthesis. tandfonline.com It can be conveniently generated in situ from gallium metal and iodine, making it an accessible reagent. tandfonline.comtandfonline.com Its catalytic activity has been demonstrated in several types of reactions, including the formation of carbon-carbon bonds. tandfonline.com

Selective Carbon-Carbon Bond Formation

This compound has proven to be an effective catalyst for selective carbon-carbon bond formation, a cornerstone of building complex organic molecules. tandfonline.comyork.ac.uk One notable application is in the Pechmann condensation reaction for the synthesis of coumarins. tandfonline.comresearchgate.net

In this reaction, this compound, generated in situ, catalyzes the condensation of phenols with β-ketoesters (like ethyl acetoacetate) to produce coumarin (B35378) derivatives in good to excellent yields. tandfonline.com The reaction proceeds smoothly at room temperature in a solvent such as dichloromethane. tandfonline.comresearchgate.net The use of GaI₃ offers advantages over traditional acid catalysts (e.g., H₂SO₄) by avoiding high reaction temperatures and long reaction times. tandfonline.com

The catalytic activity of gallium is not limited to Ga(III) compounds. Research has also shown that elemental gallium, in the presence of a mild co-catalyst, can form a transient Ga(I) species. chemistryviews.orgscispace.comnih.gov This Ga(I) catalyst is highly effective in C-C bond formations between allyl or allenyl boronic esters and acetals or ketals, proceeding with high yields and selectivity. chemistryviews.orgnih.govorganic-chemistry.org This body of work underscores the potential of gallium-based catalysts, including this compound, in modern organic synthesis. tandfonline.comyork.ac.uk

Table of Reaction Data for GaI₃-Catalyzed Pechmann Condensation

Phenol (B47542) ReactantProductYield (%)Time (h)
3-Methoxyphenol7-Methoxy-4-methylcoumarin951.5
3,5-Dimethoxyphenol5,7-Dimethoxy-4-methylcoumarin922.5
Resorcinol7-Hydroxy-4-methylcoumarin981.0
Phloroglucinol5,7-Dihydroxy-4-methylcoumarin961.0
Phenol4-Methylcoumarin5210.0
Data sourced from studies on the Pechmann reaction using in situ generated this compound in dichloromethane. tandfonline.com

Heterocycle Synthesis

This compound has proven to be an effective Lewis acid catalyst in the synthesis of various heterocyclic compounds, which are foundational structures in many biologically active molecules. thieme-connect.de Its catalytic activity facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions.

One notable application is in the Michael addition of indoles to α,β-unsaturated ketones. This reaction, catalyzed by 10 mol% of this compound, produces Michael adducts in good to excellent yields. researchgate.net These indole-functionalized heterocyclic products are significant scaffolds in medicinal chemistry. thieme-connect.de

Another key use is in the Pechmann condensation for the synthesis of coumarins. This compound efficiently catalyzes the reaction between various phenols and ethyl acetoacetate (B1235776) at room temperature in dichloromethane. sciencemadness.org This method provides a straightforward, one-pot preparation of 4-methylcoumarins, which are a class of compounds with important biological properties. sciencemadness.org The catalyst dissolves to create a homogeneous solution, enabling strong electrostatic activation of the substrates for a smooth reaction. sciencemadness.org

Reaction Type Reactants Catalyst Product Type Reference
Michael AdditionIndoles, α,β-Unsaturated KetonesGaI₃ (10 mol%)3-(1H-indol-3-yl)-1,3-substituted ketones researchgate.net
Pechmann CondensationPhenols, Ethyl AcetoacetateGaI₃4-Methylcoumarins sciencemadness.org

Sustainable and Environmentally Benign Catalytic Methods

The use of this compound as a catalyst aligns with the principles of green chemistry due to its efficiency and the often mild conditions under which it operates. Methodologies employing GaI₃ are frequently described as simple, inexpensive, and environmentally friendly. thieme-connect.desciencemadness.org

For instance, the GaI₃-catalyzed synthesis of coumarins via the Pechmann condensation is noted for being an environmentally benign procedure that proceeds at room temperature. sciencemadness.org Similarly, its application in the conjugate addition of indoles is considered an efficient and green route. thieme-connect.deresearchgate.net These reactions often proceed with high atom economy and under conditions that reduce the need for high energy input. The nucleophilic addition of allyltrimethylsilane (B147118) to aldehydes, for example, is effectively catalyzed by this compound generated in situ from gallium metal and iodine in dichloromethane, showcasing a convenient and mild synthetic route. sciencemadness.org While specific recyclability of the GaI₃ catalyst is not extensively detailed in these contexts, the high efficiency and mild reaction conditions contribute to more sustainable synthetic processes.

Inorganic and Organometallic Synthesis Applications

This compound is a versatile precursor and reagent in the synthesis of a variety of inorganic and organometallic compounds, including chalcogenides, organogallium reagents, and complex coordination clusters.

This compound plays a critical role in the synthesis and compositional control of gallium chalcogenides, such as gallium selenide (B1212193) (GaSe) and gallium sesquiselenide (Ga₂Se₃). thieme-connect.de It is used as a transporting agent in a chemical transport method, which allows for the growth of these low-volatility materials and the precise control of their stoichiometry. thieme-connect.delookchem.com

In this process, GaI₃ vapor reacts with the gallium source (e.g., pure gallium metal or a gallium-rich GaSe sample) at a high temperature (the "hot zone"). This reaction forms volatile gallium(I) iodide (GaI). thieme-connect.de These gaseous species then travel to a cooler region of the reaction vessel (the "cold zone"), where the reverse reaction occurs, depositing crystalline gallium chalcogenide and regenerating the GaI₃ transport agent. thieme-connect.de By controlling the temperatures of the hot and cold zones, researchers can precisely govern the final composition of the crystalline product. thieme-connect.delookchem.com This method is effective at temperatures between 800 and 1000 K. thieme-connect.de

System Transport Agent Function Temperature Range Reference
Ga-Se-IGaI₃Controls composition of GaSe, Ga₂Se₃800 - 1000 K thieme-connect.de
Ga-S-IGaI₃Study of Ga-S phase diagramsNot specified lookchem.com

This compound serves as a fundamental starting material for the synthesis of various organogallium reagents, which are valuable in organic and organometallic chemistry. uwo.cawikipedia.org These syntheses are typically achieved through the reaction of GaI₃ with potent organometallic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi).

The general principle follows the transmetalation reaction, where the organic group is transferred from the more electropositive metal (like lithium or magnesium) to gallium. Although many examples in the literature use gallium trichloride, it is established that this compound can be used analogously. google.com The reaction involves the stoichiometric replacement of the iodide ligands with organic (alkyl or aryl) groups to form triorganogallium compounds (R₃Ga).

A representative reaction using a Grignard reagent is: GaI₃ + 3 R-MgBr → R₃Ga + 3 MgBrI

This method has been explicitly noted for producing compounds like trisneopentyl gallium, confirming that gallium iodide is a suitable precursor for such syntheses. google.com

This compound is a key precursor for creating complex inorganic structures, including coordination compounds and polymetallic clusters. As a Lewis acid, it readily reacts with donor molecules to form adducts. For example, it reacts with triethylstibine (B1582785) (SbEt₃) and triphenylarsine (B46628) (AsPh₃) to form the simple, tetrahedrally coordinated complexes [GaI₃(SbEt₃)] and GaI₃(AsPh₃), respectively.

More complex structures can also be accessed. The reaction of GaI₃ with the potassium salt of a bulky scorpionate ligand, K[HB(3-Buᵗpz)₃], results in the breakdown of the ligand and the formation of a novel Ga/O cluster. Furthermore, the reduction of this compound with gallium metal produces "gallium(I) iodide," an intermediate species that is highly useful for synthesizing more complex gallium(I) and gallium(II) compounds, including various cluster types. google.com

Precursor Reactant(s) Product Type Example Product Reference
GaI₃Triethylstibine (SbEt₃)Coordination Compound[GaI₃(SbEt₃)]
GaI₃Triphenylarsine (AsPh₃)Coordination CompoundGaI₃(AsPh₃)
GaI₃K[HB(3-Buᵗpz)₃]Ga/O ClusterNovel Ga/O Cluster

Role as a Chemical Transport Agent in Crystal Growth

One of the most established applications of this compound is its use as a chemical transport agent for the growth of high-purity single crystals, most notably gallium arsenide (GaAs). google.comuwo.ca The technique, known as chemical vapor transport (CVT), relies on a reversible chemical reaction to transport a non-volatile substance from a source zone to a growth zone within a sealed ampoule via the vapor phase. researchgate.net

In the context of GaAs crystal growth, iodine is introduced as the transport agent. google.com At the higher temperature of the source zone, the iodine reacts with the solid GaAs source material. This process reversibly forms gaseous this compound (GaI₃) and arsenic species. uwo.ca These gaseous compounds diffuse along a temperature gradient to the cooler growth zone. Here, the equilibrium shifts, and the reaction reverses, causing the decomposition of the gaseous intermediates and the deposition of high-purity GaAs crystals. uwo.ca The regenerated iodine is then free to diffuse back to the source zone to continue the transport cycle. This same principle is applied to the growth of other crystals, such as gallium selenides. thieme-connect.de

Applications in Solar Neutrino Detection

This compound, and more broadly the element gallium, has played a pivotal role in the detection of solar neutrinos, which are subatomic particles produced by nuclear fusion reactions in the Sun's core. Experiments utilizing gallium were crucial in addressing the long-standing "solar neutrino problem," a significant discrepancy between the predicted and observed flux of solar neutrinos arriving at Earth. The unique properties of the gallium-71 (B576915) (⁷¹Ga) isotope make it an effective target for detecting low-energy neutrinos, particularly those originating from the fundamental proton-proton (pp) fusion reaction, the primary energy source of the Sun.

Two major radiochemical experiments, the Gallium Experiment (GALLEX) and the Soviet-American Gallium Experiment (SAGE), employed gallium to measure the solar neutrino flux. wikipedia.orgcaltech.edu These experiments were designed to capture electron neutrinos (νe) through the inverse beta decay reaction:

νe + ⁷¹Ga → ⁷¹Ge + e⁻

This reaction has a very low energy threshold of 233.2 keV, making it sensitive to the abundant low-energy pp neutrinos (with a maximum energy of 420 keV), which were undetectable by previous experiments like the Homestake experiment that used chlorine. wikipedia.orgwisc.edu

The GALLEX detector, located at the Laboratori Nazionali del Gran Sasso (LNGS) in Italy, utilized 30.3 tonnes of gallium in the form of 101 tonnes of a gallium trichloride-hydrochloric acid solution (GaCl₃-HCl). wikipedia.orgprofchristophberger.com The SAGE experiment, situated at the Baksan Neutrino Observatory in Russia, used 50-57 tonnes of metallic gallium. caltech.eduaps.org

The methodology in these experiments involved exposing the gallium target to solar neutrinos for a period of several weeks, allowing for the accumulation of the radioactive isotope germanium-71 (⁷¹Ge). profchristophberger.com This isotope has a convenient half-life of 11.43 days. wikipedia.org After the exposure period, the handful of ⁷¹Ge atoms were chemically extracted from the massive gallium target. In the GALLEX experiment, the germanium was swept out as volatile germanium tetrachloride (GeCl₄) and then converted to germane (B1219785) gas (GeH₄). wikipedia.orgprofchristophberger.com The radioactive decay of ⁷¹Ge back to ⁷¹Ga was then observed in proportional counters, with each detected decay signifying a captured neutrino. wikipedia.orgwisc.edu

Detailed Research Findings

The results from both the GALLEX and SAGE experiments were groundbreaking. They were the first to experimentally observe the low-energy pp solar neutrinos, confirming that proton-proton fusion is the primary mechanism powering the Sun. wikipedia.orgwisc.edu However, the measured neutrino capture rates were significantly lower than the predictions of the Standard Solar Model at the time.

The measured rates are expressed in Solar Neutrino Units (SNU), where 1 SNU equals 10⁻³⁶ captures per target atom per second. The Standard Solar Model predicted a rate of approximately 132 SNU for gallium-based detectors. caltech.edueurophysicsnews.org

The combined results of these experiments provided strong evidence for the "solar neutrino problem" and indicated that neutrinos have properties beyond what was described in the Standard Model of particle physics. The observed deficit was a crucial piece of evidence supporting the theory of neutrino oscillations, which posits that neutrinos can change "flavor" (electron, muon, or tau) as they travel from the Sun to the Earth. Since the gallium detectors were primarily sensitive to electron neutrinos, a transformation of some of these into other flavors would result in a lower measured rate. aps.org

To validate their methods, the GALLEX experiment performed a calibration test using an intense, man-made neutrino source made from chromium-51 (B80572) (⁵¹Cr). arxiv.orgiaea.org The results of this calibration confirmed that the extraction and counting efficiencies were well-understood and that the observed deficit was not due to experimental artifacts but was a real phenomenon reflecting the nature of neutrinos. arxiv.orgfas.org

Interactive Data Tables

Table 1: Comparison of Predicted and Measured Solar Neutrino Flux in Gallium Experiments

Experiment/ModelPredicted/Measured Flux (SNU)Notes
Standard Solar Model Prediction132 ± 7Theoretical prediction at the time of the experiments. caltech.edueurophysicsnews.org
GALLEX (1991-1997)73.1 SNUMeasured rate. wikipedia.org A reanalysis later updated this to 73.4 SNU. profchristophberger.com
GNO (GALLEX Follow-up)62.9 SNUSuccessor to GALLEX. wikipedia.org
SAGE (Combined Result)67.2 +7.2/-7.0 (stat) +3.5/-3.0 (syst) SNUMeasured rate over eight years of observation. aps.orgarxiv.org
Combined GALLEX/SAGE Result~74 ± 9.5 SNUCombined result showing a clear deficit. arxiv.org

Table 2: Key Isotopes and Their Properties in Gallium Neutrino Detection

IsotopeRole in DetectionRelevant Property
Gallium-71 (⁷¹Ga)Target IsotopeStable isotope that captures an electron neutrino. wikipedia.org
Germanium-71 (⁷¹Ge)Product IsotopeRadioactive isotope produced by neutrino capture. wikipedia.org
Half-life: 11.43 days. wikipedia.org
Decays back to ⁷¹Ga via electron capture, which is detectable. fas.org
Chromium-51 (⁵¹Cr)Calibration SourceArtificial neutrino source used to verify detector efficiency. arxiv.org
Half-life: 27.7 days. iaea.org

Emerging Research Directions and Future Perspectives

Exploration of Novel Gallium Triiodide Reactivity

Recent studies have highlighted the potential of this compound to facilitate a range of organic transformations, signaling a promising area for the discovery of novel reactivity. Its utility as a catalyst has been demonstrated in several key reactions. guidechem.com

One notable application is in the synthesis of α-amino phosphonates through a three-component coupling reaction of carbonyl compounds, amines, and diethyl phosphite. tandfonline.com This reaction proceeds efficiently in dichloromethane, with this compound generated in situ from gallium metal and iodine. tandfonline.com The ability to prepare the catalyst as needed offers significant practical advantages. tandfonline.com

Further research has demonstrated the effectiveness of this compound as a catalyst in Biginelli-type reactions for the synthesis of dihydropyrimidine-2(1H)-one derivatives. sigmaaldrich.com It also serves as a reagent for the stereoselective synthesis of (Z)-β-iodo Baylis–Hillman adducts and in aza-Prins cyclization reactions. sigmaaldrich.com These examples underscore the potential for this compound to be employed in a wider array of complex organic syntheses, and ongoing research is likely to uncover new and valuable transformations mediated by this versatile reagent.

Design of Advanced this compound-Based Catalysts

The catalytic activity of this compound is a central theme in its emerging applications. guidechem.com As a Lewis acid, it can accept electron pairs, facilitating a variety of chemical reactions. lookchem.com A key advantage is the ability to generate it in situ, which simplifies its application in catalytic processes. tandfonline.com

Current research is focused on leveraging its high catalytic activity, which has been observed in reactions such as the Z to E isomerization of 1,2-bis(diphenylphosphino)ethane and the Sakurai reaction, both of which have shown high yields. tandfonline.com The design of advanced catalysts based on this compound may involve its immobilization on solid supports to enhance recyclability or the development of chiral variants to induce stereoselectivity in organic reactions. The exploration of its catalytic potential in a broader range of organic transformations remains a significant area of investigation. guidechem.com

Integration in Next-Generation Materials Fabrication Technologies

This compound is a key precursor in the fabrication of advanced materials, particularly in the semiconductor industry. guidechem.com Its role extends to the production of gallium-containing thin films and crystals for various electronic and optoelectronic devices. guidechem.comsigmaaldrich.com

In the realm of semiconductor manufacturing, this compound is utilized in the chemical vapor transport method for growing crystals of materials like gallium arsenide. wikipedia.org It also serves as a precursor for the synthesis of highly crystalline gallium nitride crystals, which are crucial for energy conversion devices. sigmaaldrich.com The compound's utility in materials science is further demonstrated by its use as a starting material for synthesizing high-purity chalcogenide glasses. sigmaaldrich.com As the demand for advanced semiconductors and optical materials grows, the role of this compound as a critical precursor is expected to expand, driving further research into its application in next-generation fabrication technologies. cornell.edu

Interdisciplinary Research with Theoretical and Computational Chemistry

The interplay between experimental and theoretical chemistry is crucial for advancing the understanding and application of this compound. Computational studies, such as Density Functional Theory (DFT), are being employed to investigate the electronic structures and stabilities of gallium complexes. nih.gov

While much of the computational focus has been on related gallium compounds, the insights gained are applicable to understanding the bonding and reactivity of this compound. nih.gov For instance, computational analyses of the triiodide ion provide a basis for understanding the electronic structure of the GaI₃ molecule. aip.org Theoretical calculations can help to elucidate reaction mechanisms, predict the properties of novel this compound-based materials, and guide the design of new catalysts. This interdisciplinary approach, combining experimental synthesis and characterization with computational modeling, is essential for unlocking the full potential of this compound in various scientific and technological fields.

Data Tables

Table 1: Selected Catalytic Applications of this compound

Reaction Type Substrates Product Catalyst System Reference
Three-component coupling Carbonyl compounds, amines, diethyl phosphite α-amino phosphonates GaI₃ (in situ) tandfonline.com
Biginelli-type reaction Not specified Dihydropyrimidine-2(1H)-one derivatives GaI₃ sigmaaldrich.com
Stereoselective synthesis Not specified (Z)-β-iodo Baylis–Hillman adducts GaI₃ sigmaaldrich.com
Aza-Prins cyclization Not specified Not specified GaI₃ sigmaaldrich.com
Z to E isomerization 1,2-bis(diphenylphosphino)ethane Not specified GaI₃ tandfonline.com

Table 2: this compound in Materials Fabrication

Application Material Produced Fabrication Method Reference
Semiconductor crystal growth Gallium arsenide Chemical vapor transport wikipedia.org
Energy conversion devices Gallium nitride crystals Not specified sigmaaldrich.com
Optical materials High-purity chalcogenide glasses Not specified sigmaaldrich.com

Q & A

Q. What are the established methods for synthesizing gallium triiodide (GaI₃), and how can experimental reproducibility be ensured?

this compound is synthesized via direct reaction of elemental gallium and iodine in a sealed tube at elevated temperatures: 2Ga+3I22GaI32 \, \text{Ga} + 3 \, \text{I}_2 \rightarrow 2 \, \text{GaI}_3 The reaction yields a yellow solid, which is purified by sublimation (boiling point: 340°C) to remove impurities . For reproducibility, ensure precise control of reaction temperature, stoichiometry, and inert atmosphere. Detailed protocols should include sublimation parameters (e.g., vacuum pressure, heating rate) and characterization data (e.g., NMR, elemental analysis) to confirm purity .

Table 1: Synthesis Parameters

ParameterValue/Range
Reaction Temperature200–300°C (sealed tube)
Purification MethodSublimation at 340°C
Yield>90% (reported)

Q. How is the molecular structure of this compound characterized in solid and vapor states?

In the solid state, GaI₃ exists as a dimer (Ga₂I₆) with bridging iodine atoms. Upon vaporization, it forms trigonal planar GaI₃ monomers (D₃h symmetry) with Ga–I bond lengths of 2.458 Å . Structural characterization methods include:

  • X-ray Diffraction (XRD): To confirm dimeric structure in crystals.
  • Gas-Phase Electron Diffraction: To analyze monomeric symmetry and bond distances .

Advanced Research Questions

Q. What role does this compound play in the chemical vapor transport (CVT) synthesis of gallium nitride (GaN) crystals?

GaI₃ acts as a transport agent in CVT, facilitating GaN crystal growth by reversibly reacting with gallium and nitrogen precursors. The mechanism involves: GaN+3GaI3Ga4I6N(volatile intermediate)\text{GaN} + 3 \, \text{GaI}_3 \leftrightarrow \text{Ga}_4\text{I}_6\text{N} \, (\text{volatile intermediate}) Key parameters include temperature gradients (700–1000°C) and iodine partial pressure. Optimizing these conditions minimizes defects and enhances crystal purity, critical for energy conversion devices .

Q. How does this compound catalyze stereoselective organic reactions, such as the aza-Prins cyclization?

GaI₃ acts as a Lewis acid catalyst, polarizing carbonyl groups and stabilizing transition states. In aza-Prins cyclization, it facilitates the formation of six-membered heterocycles via:

  • Coordination to the imine nitrogen, enhancing electrophilicity.
  • Stabilization of carbocation intermediates during cyclization. Reaction conditions (e.g., solvent-free, 80°C) and GaI₃ loading (5–10 mol%) significantly influence enantiomeric excess (ee) and yield .

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeYield (%)ee (%)Conditions
Biginelli Reaction85–92N/AToluene, 110°C, 6h
Aza-Prins Cyclization78–9070–85Solvent-free, 80°C, 12h

Q. How can researchers address discrepancies in reported GaI₃ reactivity, such as its reduction behavior with gallium metal?

GaI₃ reduction produces gallium(I) iodide (GaI), a green-colored compound: GaI3+2Ga3GaI\text{GaI}_3 + 2 \, \text{Ga} \rightarrow 3 \, \text{GaI} Discrepancies in product stability may arise from oxygen or moisture contamination. Mitigation strategies include:

  • Conducting reactions under strict inert (Ar/glovebox) conditions.
  • Validating reduction efficiency via iodometric titration or X-ray photoelectron spectroscopy (XPS) .

Methodological Guidance

Q. What analytical techniques are recommended for verifying GaI₃ purity and composition?

  • Elemental Analysis: Quantify Ga and I content (±0.3% accuracy).
  • Thermogravimetric Analysis (TGA): Assess sublimation residue (<1% impurities).
  • FT-IR Spectroscopy: Identify Ga–I stretching modes (200–300 cm⁻¹) .

Q. How should researchers design experiments to resolve contradictions in GaI₃’s biochemical pathway data?

For studies reporting GaI₃ interactions with biomolecules (e.g., proteins):

  • Use isotopically labeled GaI₃ (e.g., ⁶⁹Ga-enriched) for tracking via ICP-MS.
  • Compare results across multiple cell lines or animal models to isolate confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.